(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine
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Overview
Description
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol This compound is characterized by its spirocyclic structure, which includes a six-membered oxygen-containing ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxy-6-oxaspiro[3
Industrial Production Methods
Industrial production methods for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic structure may influence its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)amine: Similar structure but without the methoxy groups.
Uniqueness
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is unique due to its combination of methoxy and amine functional groups within a spirocyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDFYHOJSZUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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